Cas no 895804-69-0 (4-fluoro-N-3-(6-methoxypyridazin-3-yl)phenylbenzene-1-sulfonamide)

4-Fluoro-N-3-(6-methoxypyridazin-3-yl)phenylbenzene-1-sulfonamide is a sulfonamide-based compound featuring a fluorinated benzene ring and a methoxypyridazine moiety. Its distinct structure confers potential utility in medicinal chemistry, particularly as an intermediate or scaffold for drug discovery. The fluorine substituent enhances metabolic stability and binding affinity, while the methoxypyridazine group may contribute to selective interactions with biological targets. This compound is of interest for researchers exploring kinase inhibitors or other therapeutic agents due to its balanced lipophilicity and electronic properties. Suitable for controlled synthetic applications, it offers a versatile building block for further derivatization in pharmaceutical development.
4-fluoro-N-3-(6-methoxypyridazin-3-yl)phenylbenzene-1-sulfonamide structure
895804-69-0 structure
Product name:4-fluoro-N-3-(6-methoxypyridazin-3-yl)phenylbenzene-1-sulfonamide
CAS No:895804-69-0
MF:C17H14FN3O3S
MW:359.374765872955
CID:6400076
PubChem ID:7553589

4-fluoro-N-3-(6-methoxypyridazin-3-yl)phenylbenzene-1-sulfonamide Chemical and Physical Properties

Names and Identifiers

    • 4-fluoro-N-3-(6-methoxypyridazin-3-yl)phenylbenzene-1-sulfonamide
    • AKOS002068739
    • CCG-190485
    • F2629-0028
    • 895804-69-0
    • 4-fluoro-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzenesulfonamide
    • 4-fluoro-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide
    • 4-fluoro-N-(3-(6-methoxypyridazin-3-yl)phenyl)benzenesulfonamide
    • Benzenesulfonamide, 4-fluoro-N-[3-(6-methoxy-3-pyridazinyl)phenyl]-
    • Inchi: 1S/C17H14FN3O3S/c1-24-17-10-9-16(19-20-17)12-3-2-4-14(11-12)21-25(22,23)15-7-5-13(18)6-8-15/h2-11,21H,1H3
    • InChI Key: ZVHUSZVZBZGLMF-UHFFFAOYSA-N
    • SMILES: C1(S(NC2=CC=CC(C3=NN=C(OC)C=C3)=C2)(=O)=O)=CC=C(F)C=C1

Computed Properties

  • Exact Mass: 359.07399065g/mol
  • Monoisotopic Mass: 359.07399065g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 5
  • Complexity: 520
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 89.6Ų

Experimental Properties

  • Density: 1.390±0.06 g/cm3(Predicted)
  • Boiling Point: 585.0±60.0 °C(Predicted)
  • pka: 7.13±0.10(Predicted)

4-fluoro-N-3-(6-methoxypyridazin-3-yl)phenylbenzene-1-sulfonamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2629-0028-4mg
4-fluoro-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide
895804-69-0 90%+
4mg
$66.0 2023-05-19
Life Chemicals
F2629-0028-1mg
4-fluoro-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide
895804-69-0 90%+
1mg
$54.0 2023-05-19
Life Chemicals
F2629-0028-3mg
4-fluoro-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide
895804-69-0 90%+
3mg
$63.0 2023-05-19
Life Chemicals
F2629-0028-20mg
4-fluoro-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide
895804-69-0 90%+
20mg
$99.0 2023-05-19
Life Chemicals
F2629-0028-2mg
4-fluoro-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide
895804-69-0 90%+
2mg
$59.0 2023-05-19
Life Chemicals
F2629-0028-5μmol
4-fluoro-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide
895804-69-0 90%+
5μl
$63.0 2023-05-19
Life Chemicals
F2629-0028-25mg
4-fluoro-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide
895804-69-0 90%+
25mg
$109.0 2023-05-19
Life Chemicals
F2629-0028-30mg
4-fluoro-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide
895804-69-0 90%+
30mg
$119.0 2023-05-19
Life Chemicals
F2629-0028-10μmol
4-fluoro-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide
895804-69-0 90%+
10μl
$69.0 2023-05-19
Life Chemicals
F2629-0028-15mg
4-fluoro-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide
895804-69-0 90%+
15mg
$89.0 2023-05-19

Additional information on 4-fluoro-N-3-(6-methoxypyridazin-3-yl)phenylbenzene-1-sulfonamide

Research Brief on 4-fluoro-N-3-(6-methoxypyridazin-3-yl)phenylbenzene-1-sulfonamide (CAS: 895804-69-0)

4-fluoro-N-3-(6-methoxypyridazin-3-yl)phenylbenzene-1-sulfonamide (CAS: 895804-69-0) is a sulfonamide derivative that has recently garnered attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This compound, characterized by its unique structural features, has been the subject of several studies aimed at exploring its biological activity, mechanism of action, and potential as a drug candidate. The following research brief synthesizes the latest findings related to this compound, providing a comprehensive overview of its current status in scientific research.

Recent studies have focused on the synthesis and optimization of 4-fluoro-N-3-(6-methoxypyridazin-3-yl)phenylbenzene-1-sulfonamide, with particular emphasis on improving its pharmacokinetic properties and target specificity. The compound's sulfonamide moiety is known to interact with various biological targets, including enzymes and receptors, making it a versatile scaffold for drug development. Researchers have employed advanced computational modeling and structure-activity relationship (SAR) studies to elucidate the key structural determinants of its activity.

One of the most significant findings in recent research is the compound's potential as an inhibitor of specific protein kinases involved in inflammatory and oncogenic pathways. In vitro assays have demonstrated its ability to selectively inhibit kinase activity at nanomolar concentrations, suggesting its utility as a lead compound for the development of novel therapeutics. Additionally, preliminary in vivo studies have shown promising results in animal models of disease, with the compound exhibiting favorable bioavailability and low toxicity profiles.

Further investigations have explored the compound's mechanism of action at the molecular level. X-ray crystallography and NMR spectroscopy have been employed to determine its binding mode with target proteins, revealing critical interactions that contribute to its inhibitory activity. These structural insights have informed the design of analogs with enhanced potency and selectivity, paving the way for the development of next-generation inhibitors.

Despite these advancements, challenges remain in the clinical translation of 4-fluoro-N-3-(6-methoxypyridazin-3-yl)phenylbenzene-1-sulfonamide. Issues such as metabolic stability, off-target effects, and formulation optimization need to be addressed in future studies. Ongoing research is also exploring the compound's potential in combination therapies, where it may synergize with existing drugs to improve therapeutic outcomes.

In conclusion, 4-fluoro-N-3-(6-methoxypyridazin-3-yl)phenylbenzene-1-sulfonamide represents a promising candidate in the field of medicinal chemistry, with demonstrated potential in targeting key biological pathways. Continued research efforts are expected to further elucidate its therapeutic applications and optimize its properties for clinical use. This brief highlights the current state of knowledge and underscores the importance of this compound in advancing drug discovery and development.

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